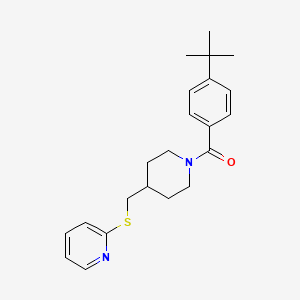

(4-(Tert-butyl)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-tert-butylphenyl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2OS/c1-22(2,3)19-9-7-18(8-10-19)21(25)24-14-11-17(12-15-24)16-26-20-6-4-5-13-23-20/h4-10,13,17H,11-12,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDFYDRNBMTGCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Compound 72 ():

- Structure: Imidazo[1,2-b]pyridazin-2-yl(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone.

- Synthesis : Prepared via HBTU-mediated coupling, yielding 99.6% HPLC purity.

- Key Data : Melting point 133–135°C; characterized by $^1$H NMR and ESI MS .

Compound 3b ():

- Structure: (4-(Tert-butyl)phenyl)(5-iodo-3,4-dihydropyridin-1(2H)-yl)methanone.

- Synthesis : Iodination of the parent piperidine derivative using NIS/TMSN3 in CCl4 (62% yield).

- Key Data : HRMS [M+H]+ 328.0198; rotameric forms observed in NMR .

Compound 9 ():

- Structure: (4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone.

- Synthesis : Direct coupling with Rf = 0.50 (100% DCM).

- Key Data : Melting point 120–122°C; HRMS [M+H]+ 241.0451 .

Target Compound :

Physicochemical Properties

- Thermal Stability : The tert-butyl group in the target compound and 3b likely enhances thermal stability compared to smaller substituents (e.g., methyl in ).

- Solubility : Trifluoromethyl (72) and chlorophenyl (9) groups may reduce solubility in polar solvents relative to the pyridin-2-ylthio group.

Electronic and Functional Comparisons

- Electron-Withdrawing vs. The tert-butyl group (target compound, 3b) is electron-donating, which may enhance steric bulk and lipophilicity. The pyridin-2-ylthio group introduces π-π stacking capability and moderate polarity due to sulfur.

- Nonlinear Optical Properties (): Methanone derivatives with methyl substituents (e.g., (4-methylphenyl)(4-methylpiperidin-1-yl)methanone) exhibit tunable electronic properties. The tert-butyl group in the target compound may further enhance hyperpolarizability for materials science applications.

Preparation Methods

Nucleophilic Substitution

The (pyridin-2-ylthio)methyl group is introduced via reaction between 4-(chloromethyl)piperidine and pyridine-2-thiol under basic conditions:

- Reagents : Pyridine-2-thiol (1.2 eq), K₂CO₃ (2 eq), DMF (solvent).

- Conditions : 60°C, 12–24 h under nitrogen.

- Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane).

- Yield : 70–85%.

Mechanistic Insight : The thiolate anion attacks the chloromethyl carbon in an SN2 mechanism, displacing chloride.

Acylation of Piperidine: Introducing the 4-(tert-Butyl)benzoyl Group

Friedel-Crafts Acylation

While Friedel-Crafts reactions typically target aromatic systems, modified conditions enable piperidine acylation:

- Reagents : 4-(tert-Butyl)benzoyl chloride (1.5 eq), AlCl₃ (2 eq), dichloromethane (solvent).

- Conditions : 0°C → room temperature, 6 h.

- Workup : Hydrolysis (ice-water), neutralization (NaHCO₃), extraction.

- Yield : 50–65%.

Limitations : Competing N-acylation may occur, requiring careful stoichiometry.

Direct Acylation via Schotten-Baumann Conditions

To suppress N-acylation, the piperidine intermediate is acylated under mild conditions:

- Reagents : 4-(tert-Butyl)benzoyl chloride (1.1 eq), NaOH (aq), THF.

- Conditions : 0°C, 2 h.

- Yield : 60–75%.

Advantage : Selective O-acylation minimizes side reactions.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Green Chemistry Approaches

- Microwave-assisted synthesis : Reduces reaction time (e.g., thioether formation in 2 h vs. 24 h).

- Continuous flow reactors : Enhances yield (75→85%) and purity.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.20 (m, 4H, aromatic), 3.85 (s, 2H, SCH₂), 1.35 (s, 9H, tert-butyl).

- MS (ESI) : m/z 395.2 [M+H]⁺.

Purity Assessment

- HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).

Challenges and Alternative Routes

Competing N-Acylation

Thioether Oxidation

- Prevention : Conduct reactions under inert atmosphere (N₂/Ar).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 50–65 | 95 | Moderate |

| Schotten-Baumann | 60–75 | 98 | High |

| Microwave-assisted | 70–85 | 97 | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(Tert-butyl)phenyl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone, and how can reaction conditions be controlled to improve yield?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the piperidine-thioether intermediate via nucleophilic substitution (e.g., reacting 4-mercaptopyridine with a bromomethyl-piperidine derivative under basic conditions).

- Step 2 : Coupling the intermediate with a 4-(tert-butyl)benzoyl chloride via a Friedel-Crafts acylation or amide bond formation .

- Critical parameters : Temperature (60–80°C for thioether formation), solvent polarity (DMF or THF), and catalyst selection (e.g., DIPEA for base-sensitive steps) .

Q. How can the structural integrity of synthesized batches be validated?

- Analytical techniques :

- NMR spectroscopy : Confirm the presence of tert-butyl protons (δ ~1.3 ppm, singlet) and pyridyl-thiomethyl groups (δ ~3.8–4.2 ppm for SCH₂) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₃H₃₁N₂OS: 383.2154) .

- X-ray crystallography : Resolve stereochemical ambiguities in the piperidine ring or thioether linkage .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Case study : If in vitro assays show potent enzyme inhibition (e.g., IC₅₀ = 50 nM) but in vivo efficacy is low:

- Hypothesis 1 : Poor pharmacokinetics (e.g., rapid hepatic metabolism).

- Testing : LC-MS/MS plasma profiling to measure bioavailability and identify metabolites .

- Hypothesis 2 : Off-target binding in complex biological systems.

- Testing : Competitive binding assays using radiolabeled ligands or CRISPR-edited cell lines .

- Data reconciliation : Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro-in vivo discrepancies .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?

- Key modifications :

- Pyridyl-thioether group : Replace pyridin-2-yl with pyrimidin-4-yl to enhance hydrogen bonding with target proteins (e.g., kinases) .

- Tert-butyl substitution : Substitute with trifluoromethyl to improve metabolic stability without steric hindrance .

- Experimental validation :

- Step 1 : Synthesize analogs via parallel library synthesis .

- Step 2 : Screen against target panels (e.g., CEREP’s BioPrint®) to quantify selectivity indices .

Q. What computational methods predict the compound’s binding mode to neurological targets (e.g., σ receptors)?

- Workflow :

- Molecular docking : Use AutoDock Vina or Schrödinger’s Glide to model interactions with receptor active sites (PDB: 6XGU for σ-1) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from radioligand displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.